Compound Description: This compound is a benzimidazole derivative with a cyclohexadienone substituent. The crystal structure of the compound shows that, except for two pairs of methyl groups, all non-hydrogen atoms occupy special positions on a mirror plane. The molecules pack in a herring-bone manner and form stacks along [] [].
Compound Description: SB-612111 is a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) []. It exhibits higher affinity and NOP selectivity over classical opioid receptors compared to the standard nonpeptide antagonist (±)J-113397 []. SB-612111 competitively antagonized the effects of N/OFQ in various in vitro and ex vivo settings, including isolated peripheral tissues and mouse cerebral cortex synaptosomes [].
Compound Description: RD4-2025 is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) in vitro []. It inhibits both RNA-dependent and DNA-dependent DNA polymerase activities of a recombinant HIV-1 reverse transcriptase []. Kinetic studies suggest that RD4-2025 belongs to the family of nonnucleoside reverse transcriptase inhibitors (NNRTIs) [].
Compound Description: This compound features a benzimidazole group almost perpendicular to a benzene ring, with molecules forming pairs through π–π stacking interactions between benzimidazole groups [].
Compound Description: This class of compounds exhibits potent and selective antagonist activity towards the A2B adenosine receptor []. Derivatives within this class, such as compound 66 with a 4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy substitution, show high affinity for the A2B receptor and excellent selectivity over other adenosine receptor subtypes [].
Compound Description: TG100435 is a multi-targeted Src family kinase inhibitor with promising anti-cancer properties []. Its major metabolite, [7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855), also exhibits potent kinase inhibitory activity []. TG100435 is metabolized primarily by flavin-containing monooxygenases (FMOs) and CYP3A4 []. Interestingly, TG100435 and TG100855 can be interconverted metabolically via N-oxidation by FMOs and retroreduction by cytochrome P450 reductase [].
Compound Description: Compound 5h is an isoxazole-based lead structure designed to inhibit histone deacetylases (HDACs) in human breast cancer cells []. It demonstrates an inhibitory effect on the proliferation of breast cancer cells with an IC50 value of 8.754 μM []. In silico analysis suggests that 5h targets HDAC in MCF-7 cells [].
Compound Description: Compound 6l, similar to compound 5h, is designed as an HDAC inhibitor for targeting human breast cancer cells []. It shows antiproliferative activity against breast cancer cells with an IC50 value of 11.71 μM []. In silico analysis supports the interaction of 6l with HDAC in MCF-7 cells [].
Compound Description: Compound 6n demonstrates potent antiproliferative activity against human bone cancer (MG-63) cells, with an IC50 value of 0.80 μM []. It induces apoptosis in MG-63 cells, characterized by morphological changes, sub-G1 phase arrest, an increase in the percentage of apoptotic cells, decreased mitochondrial membrane potential, and increased reactive oxygen species levels []. Compound 6n also exhibits dose-dependent reduction of Gal-1 expression in MG-63 cells, binding to Gal-1 with a binding constant (Ka) of 3.0 x 10^5 M^-1 [].
Compound Description: DETQ acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor [, , ]. In HEK293 cells expressing the human D1 receptor, DETQ significantly enhances the cAMP response to dopamine []. It exhibits higher potency at the human D1 receptor compared to rat and mouse D1 receptors and shows no activity at the human D5 receptor []. DETQ significantly increases locomotor activity in hD1 knock-in mice without inducing stereotypy or tachyphylaxis, suggesting therapeutic advantages over direct-acting D1 agonists [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.